molecular formula C7H4F4O3S B3039506 (2-fluorophenyl) trifluoromethanesulfonate CAS No. 113777-27-8

(2-fluorophenyl) trifluoromethanesulfonate

Cat. No.: B3039506
CAS No.: 113777-27-8
M. Wt: 244.17 g/mol
InChI Key: QQHVKUUJFNKEAG-UHFFFAOYSA-N
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Description

(2-fluorophenyl) trifluoromethanesulfonate is an organic compound with the molecular formula C7H4F4O3S. It is a derivative of phenyl trifluoromethanesulfonate, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its reactivity and is used in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl) trifluoromethanesulfonate typically involves the reaction of 2-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The general reaction scheme is as follows:

2-fluorophenol+trifluoromethanesulfonic anhydride(2-fluorophenyl) trifluoromethanesulfonate+hydrogen fluoride\text{2-fluorophenol} + \text{trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{hydrogen fluoride} 2-fluorophenol+trifluoromethanesulfonic anhydride→(2-fluorophenyl) trifluoromethanesulfonate+hydrogen fluoride

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Cross-Coupling Reactions: It is used in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted phenyl derivatives, depending on the nucleophile used.

    Cross-Coupling: The major products are biaryl compounds or other coupled products, depending on the reaction partners.

Scientific Research Applications

(2-fluorophenyl) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drug candidates and in the modification of existing drugs to improve their efficacy and selectivity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-fluorophenyl) trifluoromethanesulfonate primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve the desired chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl trifluoromethanesulfonate
  • 4-bromo-2-fluorophenyl trifluoromethanesulfonate
  • 2,2,2-trifluoroethyl trifluoromethanesulfonate

Uniqueness

(2-fluorophenyl) trifluoromethanesulfonate is unique due to the presence of the fluorine atom at the ortho position, which influences its reactivity and selectivity in chemical reactions. This substitution can lead to different reaction pathways and products compared to its non-fluorinated analogs.

Properties

IUPAC Name

(2-fluorophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHVKUUJFNKEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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